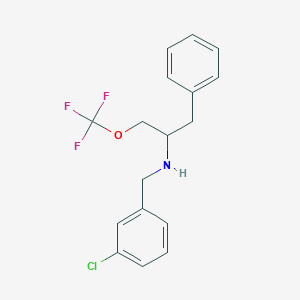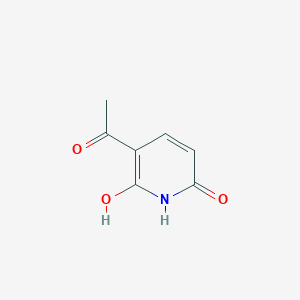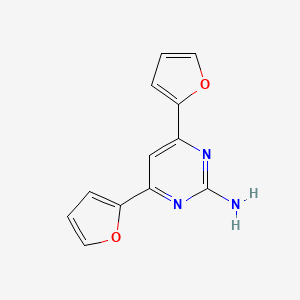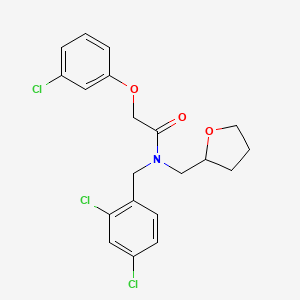
AC-Ala-ala-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-Ala-ala-ome, also known as N-acetyl-L-alanyl-L-alanine methyl ester, is a small peptide derivative. It is a dipeptide consisting of two alanine residues with an acetyl group at the N-terminus and a methyl ester at the C-terminus. This compound is of interest due to its applications in peptide synthesis and its role as a substrate in enzymatic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-ala-ome typically involves the coupling of 2-acetylaminopropionic acid with L-alanine methyl ester hydrochloride. One common method includes the use of cyano-hydroxyimino-acetic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester, sodium hydrogencarbonate, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in water at 20°C for 2 hours .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.
Analyse Chemischer Reaktionen
Types of Reactions
AC-Ala-ala-ome undergoes various chemical reactions, including hydrolysis, esterification, and amidation. It can be hydrolyzed by peptidases to yield the corresponding amino acids and acyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids and bases for hydrolysis, carbodiimides for coupling reactions, and alcohols for esterification. For example, the hydrolysis of this compound can be catalyzed by peptidases such as elastase .
Major Products Formed
The major products formed from the hydrolysis of this compound include N-acetyl-L-alanine and L-alanine methyl ester. These products can further undergo deacetylation and demethylation to yield free alanine.
Wissenschaftliche Forschungsanwendungen
AC-Ala-ala-ome has several applications in scientific research:
Peptide Synthesis: It serves as a building block in the synthesis of longer peptides and proteins.
Enzymatic Studies: It is used as a substrate to study the activity and specificity of peptidases and other enzymes involved in peptide bond hydrolysis.
Material Science: Peptides are used in the fabrication of nanomaterials and hydrogels for various applications, including tissue engineering and biosensing.
Wirkmechanismus
The mechanism of action of AC-Ala-ala-ome involves its interaction with peptidases, which recognize and cleave the peptide bond between the alanine residues. The enzyme’s active site binds to the substrate, facilitating the hydrolysis of the ester bond and releasing the corresponding amino acids . This process is crucial for understanding enzyme specificity and catalytic mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-alanyl-L-alanine: Similar to AC-Ala-ala-ome but lacks the methyl ester group.
N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: A tripeptide with an additional alanine residue.
N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester: A tetrapeptide with two additional alanine residues.
Uniqueness
This compound is unique due to its specific structure, which includes an acetyl group at the N-terminus and a methyl ester at the C-terminus. This configuration makes it a valuable substrate for studying peptidase activity and for use in peptide synthesis. Its small size and simplicity also make it an ideal model compound for enzymatic and chemical studies.
Eigenschaften
IUPAC Name |
methyl 2-(2-acetamidopropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPLQYKHLCSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)


![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)
![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)

![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)




